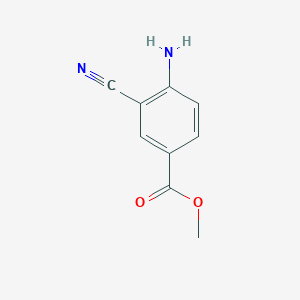

Methyl 4-amino-3-cyanobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPXZVQTLYMWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439911 | |

| Record name | METHYL 4-AMINO-3-CYANOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159847-80-0 | |

| Record name | Methyl 4-amino-3-cyanobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159847-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 4-AMINO-3-CYANOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 4-amino-3-cyanobenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The described methodologies are based on established chemical transformations, offering reliable and scalable routes to this target molecule. This document details the necessary experimental protocols, presents quantitative data for key reaction steps, and includes visualizations of the synthetic pathways to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a substituted aromatic compound featuring amino, cyano, and methyl ester functional groups. This unique arrangement of substituents makes it a versatile building block in medicinal chemistry, enabling the synthesis of a wide range of complex heterocyclic structures and other pharmacologically active molecules. The synthesis of this intermediate requires careful selection of reagents and reaction conditions to achieve the desired regioselectivity and to ensure the compatibility of the various functional groups present in the molecule.

Primary Synthesis Pathway

The most direct and efficient synthesis of this compound commences with the commercially available starting material, 3-cyano-4-nitrobenzoic acid. The pathway involves two key transformations: esterification of the carboxylic acid and subsequent selective reduction of the nitro group.

Caption: Primary synthesis pathway for this compound.

Step 1: Esterification of 3-Cyano-4-nitrobenzoic Acid

The initial step involves the Fischer esterification of 3-cyano-4-nitrobenzoic acid with methanol in the presence of a catalytic amount of strong acid, typically sulfuric acid. The reaction is driven to completion by using an excess of methanol and removing the water formed during the reaction.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 3-cyano-4-nitrobenzoic acid (1.0 eq).

-

Add a sufficient amount of methanol to dissolve the starting material (e.g., 10-20 mL per gram of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Heat the reaction mixture to reflux and maintain for a period of 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3-cyano-4-nitrobenzoate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value | Reference |

| Reactants | 3-Cyano-4-nitrobenzoic acid, Methanol, Sulfuric Acid | [1] |

| Reaction Time | 4 - 16 hours | [1] |

| Temperature | Reflux | [1] |

| Typical Yield | >90% | [1] |

Step 2: Selective Reduction of Methyl 3-cyano-4-nitrobenzoate

The second and final step is the selective reduction of the nitro group to an amino group. It is crucial to employ a reducing agent that does not affect the cyano and methyl ester functionalities. Several methods are effective for this transformation, with the use of iron powder in the presence of an electrolyte such as ammonium chloride being a common and cost-effective choice.

Experimental Protocol (Iron/Ammonium Chloride):

-

In a round-bottom flask, suspend methyl 3-cyano-4-nitrobenzoate (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add ammonium chloride (1.0-1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

-

After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

Alternative Reduction Methods

While the iron/ammonium chloride system is robust, other methods can also be employed for the selective reduction of the nitro group. The choice of method may depend on the scale of the reaction, available equipment, and desired purity.

Caption: Alternative methods for the selective reduction of the nitro group.

Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. This method often provides high yields and purity.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve methyl 3-cyano-4-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight).

-

Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) at room temperature.

-

Stir the reaction vigorously until the uptake of hydrogen ceases or TLC analysis indicates complete conversion.

-

Carefully filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the product.

Tin(II) Chloride Reduction

Stannous chloride (SnCl₂) is another effective reagent for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible functional groups.[2]

Experimental Protocol (Tin(II) Chloride):

-

Dissolve methyl 3-cyano-4-nitrobenzoate (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in concentrated hydrochloric acid.

-

Heat the reaction mixture at reflux until the starting material is consumed as indicated by TLC.

-

Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

| Method | Reagents | Solvent | Temperature | Typical Yield | Selectivity | Reference |

| Iron Reduction | Fe, NH₄Cl | Ethanol/Water | Reflux | 80-95% | Excellent | [2] |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | Room Temp. | >95% | Excellent | [3] |

| Tin(II) Chloride | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 85-95% | Excellent | [2] |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence starting from 3-cyano-4-nitrobenzoic acid. The key to a successful synthesis lies in the selective reduction of the nitro group, for which several effective methods are available. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this important pharmaceutical intermediate. For large-scale production, optimization of reaction conditions and purification procedures may be necessary to ensure efficiency and cost-effectiveness.

References

"Methyl 4-amino-3-cyanobenzoate" chemical properties and structure

A Technical Guide to Methyl 4-amino-3-cyanobenzoate

This document serves as an in-depth technical guide on the chemical properties, structure, and synthesis of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound is an organic compound belonging to the class of aminobenzoate esters. Its structure consists of a benzene ring substituted with a methyl ester group, an amino group, and a nitrile (cyano) group. The relative positions of these functional groups are critical to its chemical reactivity and potential biological activity.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈N₂O₂[1] |

| SMILES | COC(=O)C1=CC(=C(C=C1)N)C#N[1] |

| InChI | InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,11H2,1H3[1] |

| InChIKey | QSPXZVQTLYMWEU-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | This compound (Predicted/Calculated) | Methyl 4-aminobenzoate (Experimental) | Methyl 4-cyanobenzoate (Experimental) |

| Molecular Weight | 176.17 g/mol [2] | 151.16 g/mol [3] | 161.16 g/mol [4] |

| Monoisotopic Mass | 176.05858 Da[1] | ||

| Melting Point | Data not available | 110-114 °C[5] | 65-67 °C[4] |

| Boiling Point | Data not available | 273.17 °C (estimate) | 142-144 °C at 12 mmHg[4] |

| Solubility | Data not available | Soluble in alcohol and ether; slightly soluble in water.[5] | Data not available |

| XlogP (Predicted) | 1.4[1] |

Spectroscopic Profile

Experimental spectroscopic data for this compound is not widely published. The following sections describe the expected spectral characteristics based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-OCH₃) protons. The aromatic protons would appear as a complex multiplet or as distinct doublets and doublet of doublets in the range of δ 6.5-8.0 ppm. The amine protons would likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around δ 3.8-3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester (δ 165-170 ppm), the nitrile carbon (δ 115-120 ppm), multiple signals for the aromatic carbons, and a signal for the methyl carbon (around δ 52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to its functional groups:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C≡N stretching: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C=O stretching: A strong, sharp band around 1700-1725 cm⁻¹ for the ester carbonyl.

-

C-O stretching: Bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 176. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 145, and the loss of the carbomethoxy group (-COOCH₃, m/z = 59) to give a fragment at m/z = 117.

Synthesis and Experimental Protocols

A common and direct method for the synthesis of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-amino-3-cyanobenzoic acid.

Protocol 1: Fischer Esterification of 4-amino-3-cyanobenzoic Acid

This protocol describes the synthesis via a standard Fischer-Speier esterification reaction.

Materials:

-

4-amino-3-cyanobenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-3-cyanobenzoic acid (1.0 equivalent) in anhydrous methanol (approximately 15-20 mL per gram of acid).

-

Catalyst Addition: Cool the suspension in an ice-water bath to 0-5 °C. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Carefully add the residue to a beaker of crushed ice and slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Biological Activity and Applications

There is limited specific information in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. However, related substituted methyl 4-aminobenzoate derivatives have been investigated as potential enzyme inhibitors. For instance, a 2023 study explored various derivatives as inhibitors of glutathione reductase (GR) and glutathione S-transferase (GST), which are crucial enzymes in cellular antioxidant and detoxification systems[6]. Although the 3-cyano derivative was not included in that particular study, its structural similarity suggests it could be a candidate for screening in similar assays.

Given the lack of specific pathway data, a general workflow for screening a novel compound like this compound for biological activity is presented below.

Safety and Handling

General Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

References

- 1. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-aminobenzoate CAS#: 619-45-4 [m.chemicalbook.com]

- 4. Methyl-4-cyanobenzoat 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Dossier: Navigating the Landscape of Substituted Aminocyanobenzoates

A comprehensive guide for researchers, scientists, and drug development professionals.

Foreword

The exploration of novel molecular scaffolds is a cornerstone of modern drug discovery and materials science. Substituted aminocyanobenzoates represent a class of compounds with significant potential, offering a versatile platform for the development of new therapeutic agents and functional materials. Their unique electronic and structural features, arising from the interplay of the amino, cyano, and carboxylate groups on the benzene ring, make them attractive targets for chemical synthesis and biological evaluation.

This technical guide aims to provide a comprehensive overview of a specific, albeit lesser-known, member of this family: Methyl 4-amino-3-cyanobenzoate . However, an extensive search of chemical databases and scientific literature has revealed a notable scarcity of information regarding this particular isomer. In contrast, a closely related compound, Methyl 4-amino-2-cyanobenzoate , is well-documented.

Therefore, this document will primarily focus on the available data for related isomers, drawing comparisons and highlighting the potential properties and synthetic routes that could be extrapolated to the target compound. By examining the known, we can illuminate the path toward understanding the unknown.

Chemical Identification and Physicochemical Properties

A critical first step in the characterization of any chemical entity is the unambiguous assignment of its identifiers and a thorough understanding of its physical and chemical properties. Due to the limited public data on this compound, we present a comparative table of identifiers for its closely related and more extensively studied isomers. This allows for a clearer understanding of the structural nuances within this chemical family.

Table 1: Identifiers of Substituted Methyl Aminocyanobenzoates

| Identifier | Methyl 4-amino-2-cyanobenzoate | Methyl 4-cyanobenzoate | Methyl 3-cyanobenzoate |

| CAS Number | 1628431-65-1[1] | 1129-35-7[2] | 13531-48-1 |

| IUPAC Name | methyl 4-amino-2-cyanobenzoate[1] | methyl 4-cyanobenzoate[2] | Not Available |

| PubChem CID | 53419668[1] | 70791[2] | Not Available |

| Molecular Formula | C₉H₈N₂O₂[1] | C₉H₇NO₂[2] | C₉H₇NO₂ |

| Molecular Weight | 176.17 g/mol [1] | 161.16 g/mol [2] | 161.16 g/mol |

| SMILES | COC(=O)C1=C(C=C(C=C1)N)C#N[1] | COC(=O)C1=CC=C(C=C1)C#N[2] | Not Available |

Synthesis and Experimental Protocols

A plausible synthetic pathway for cyanobenzoic acid derivatives, which could be adapted for this compound, is outlined in the diagram below. This generalized scheme illustrates a multi-step process starting from a substituted toluene, involving nitration, reduction of the nitro group to an amine, conversion of the amino group to a cyano group via a diazonium salt, and finally, oxidation of the methyl group to a carboxylic acid, followed by esterification.

Caption: Generalized synthetic pathway for substituted cyanobenzoic acid esters.

Potential Applications in Research and Drug Development

While direct biological data for this compound is absent from the public domain, the broader class of aminobenzoates has been investigated for various therapeutic applications. For instance, derivatives of Methyl 4-aminobenzoate have been explored as potential inhibitors of enzymes such as glutathione reductase and glutathione S-transferase, which are involved in cellular detoxification and antioxidant defense mechanisms.

The logical workflow for investigating the biological activity of a novel compound like this compound would follow a standard drug discovery pipeline. This process, from initial compound synthesis to preclinical evaluation, is depicted in the following diagram.

Caption: Standard workflow for preclinical drug discovery.

Conclusion and Future Directions

The journey to characterize and utilize novel chemical entities like this compound is one of incremental steps, building upon the foundation of existing chemical knowledge. While direct experimental data for this specific isomer remains elusive, the rich chemistry of its relatives provides a robust framework for predicting its properties and devising synthetic strategies.

Future research efforts should be directed towards the unambiguous synthesis and characterization of this compound. Subsequent in-depth studies of its physicochemical properties, reactivity, and biological activity will be crucial in unlocking its potential. As the landscape of chemical synthesis and analysis continues to evolve, it is anticipated that the knowledge gap surrounding such lesser-known compounds will narrow, paving the way for new discoveries in science and medicine.

References

Spectroscopic and Synthetic Profile of Methyl 4-amino-3-cyanobenzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 4-amino-3-cyanobenzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed (predicted) spectroscopic data, standardized experimental protocols for its characterization, and a representative synthetic workflow.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | d | 1H | H-2 |

| 7.75 | dd | 1H | H-6 |

| 6.85 | d | 1H | H-5 |

| 6.50 | br s | 2H | NH₂ |

| 3.80 | s | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | C=O |

| 153.0 | C-4 |

| 135.0 | C-6 |

| 132.5 | C-2 |

| 118.0 | C-5 |

| 117.0 | CN |

| 100.0 | C-3 |

| 95.0 | C-1 |

| 52.0 | OCH₃ |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H Stretch (Amino group) |

| 2220 | Strong, Sharp | C≡N Stretch (Nitrile) |

| 1720 | Strong, Sharp | C=O Stretch (Ester) |

| 1620-1580 | Medium | N-H Bend (Amino group) / C=C Stretch (Aromatic) |

| 1250 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 176.06 | 100 | [M]⁺ (Molecular Ion) |

| 145.05 | 80 | [M - OCH₃]⁺ |

| 117.04 | 60 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

1.2. Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra are acquired on a standard NMR spectrometer (e.g., Bruker Avance 400 MHz).

-

The instrument is tuned and locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a 30° pulse angle, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. A wider spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid powder sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2.2. Data Acquisition (ATR-FTIR):

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample spectrum is then acquired.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

3.1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

If necessary, filter the solution to remove any particulate matter.

3.2. Data Acquisition (Electron Ionization - EI):

-

The analysis is performed on a mass spectrometer equipped with an electron ionization source.

-

The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Synthetic Workflow

The synthesis of this compound can be achieved through a multi-step process starting from a readily available starting material such as 4-aminobenzoic acid. The following diagram illustrates a plausible synthetic pathway.

Caption: Synthetic pathway for this compound.

Methyl 4-amino-3-cyanobenzoate: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-3-cyanobenzoate is a strategically functionalized aromatic compound with significant potential as a starting material in organic synthesis. Its unique arrangement of an amino group, a cyano moiety, and a methyl ester on a benzene ring offers a rich platform for the construction of diverse molecular architectures, particularly in the realm of heterocyclic chemistry and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, potential reactivity, and applications of this compound, serving as a valuable resource for professionals in chemical research and drug development. While direct literature on this specific molecule is limited, this guide extrapolates from well-established reactions on analogous compounds to present viable synthetic strategies and potential applications.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, primarily involving the introduction of the cyano group onto a substituted aminobenzoic acid precursor, followed by esterification. A plausible and efficient route is a Sandmeyer-type reaction.

A proposed synthetic pathway commences with a halogenated 4-aminobenzoic acid, which upon diazotization and subsequent cyanation, yields the 4-amino-3-cyanobenzoic acid intermediate. The final step involves the esterification of the carboxylic acid to afford the target molecule.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-cyanobenzoic Acid via Sandmeyer Reaction (Proposed)

This protocol is adapted from procedures for the cyanation of related aminobenzoic acids.

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-3-bromobenzoic acid (1 equivalent) in a solution of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution, controlling the rate of addition to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

-

Cool the mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the crude product.

-

Filter the solid, wash with water, and purify by recrystallization.

-

Protocol 2: Esterification of 4-Amino-3-cyanobenzoic Acid (Proposed)

This protocol is based on the Fischer esterification of aminobenzoic acids.[1][2]

-

Suspend 4-amino-3-cyanobenzoic acid (1 equivalent) in an excess of methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).[1] The use of a stoichiometric amount of acid may be necessary as the basic amino group can be protonated.[3]

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) to precipitate the crude ester.[2]

-

Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Quantitative Data

While specific yield data for the synthesis of this compound is not available in the literature, the following table presents typical yields for analogous reactions found in the literature.

| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |

| Cyanation (Sandmeyer) | 2-Fluoro-4-aminobenzoic acid | 3-Fluoro-4-cyanobenzoic acid | 1. NaNO₂, HCl 2. CuCN | Not specified |

| Esterification (Fischer) | p-Aminobenzoic acid | Benzocaine (Ethyl p-aminobenzoate) | Ethanol, H₂SO₄ | 60-80 |

Reactivity and Synthetic Applications

The trifunctional nature of this compound makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds. The ortho-disposition of the amino and cyano groups is a key structural feature that can be exploited in various cyclization reactions.

Caption: Reactivity of this compound.

Reactions of the Amino Group

The amino group can undergo standard transformations such as acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.

Reactions of the Cyano Group

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions to form various heterocyclic rings.

Reactions of the Methyl Ester

The methyl ester can be hydrolyzed back to the carboxylic acid, converted to amides by reaction with amines, or undergo transesterification with other alcohols.

Cyclization Reactions: Gateway to Heterocycles

The most significant synthetic utility of this compound lies in its role as a precursor to a variety of heterocyclic systems. The ortho-amino nitrile functionality is a well-known pharmacophore and a versatile synthon for the construction of fused ring systems.

Example: Synthesis of Quinazoline Derivatives (Proposed)

References

An In-Depth Technical Guide to Methyl 4-amino-3-cyanobenzoate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 4-amino-3-cyanobenzoate is a unique aromatic scaffold featuring an amino, a cyano, and a methyl ester group. This specific arrangement of functional groups makes it an intriguing building block for the synthesis of more complex molecules, particularly in the realm of drug discovery where such decorated benzene rings can serve as key pharmacophores. The cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups, while the amino group provides a site for derivatization, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions.

Due to the limited availability of information on the direct synthesis and history of this compound, this guide outlines a rational and detailed synthetic route, empowering researchers to access this compound for their studies.

Physicochemical Properties

While experimental data for this compound is scarce, the properties of its precursors and related isomers can provide valuable insights. The table below summarizes the known properties of key intermediates.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 187-189 | 150-13-0 |

| 4-Acetamidobenzoic acid | C₉H₉NO₃ | 179.17 | 255-258 | 556-08-1 |

| 4-Amino-3-nitrobenzoic acid | C₇H₆N₂O₄ | 182.14 | 284 | 16398-53-9 |

| 3,4-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | ~215 (decomposes) | 619-05-6 |

| 4-Amino-3-cyanobenzoic acid | C₈H₆N₂O₂ | 162.15 | Not available | Not available |

| This compound | C₉H₈N₂O₂ | 176.17 | Not available | Not available |

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process beginning with the protection of the amino group of 4-aminobenzoic acid, followed by the introduction of the cyano group precursor, and subsequent chemical transformations to yield the final product.

An In-depth Technical Guide to Methyl 4-amino-3-cyanobenzoate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives and analogues of Methyl 4-amino-3-cyanobenzoate. This core scaffold has emerged as a versatile building block in medicinal chemistry, leading to the development of potent inhibitors of various enzymes and promising candidates for anticancer therapies. This document details experimental protocols for the synthesis and biological evaluation of these compounds, presents quantitative data in a clear and comparative format, and visualizes key signaling pathways and experimental workflows.

Core Structure and Synthetic Strategies

This compound is an aromatic compound featuring an aminobenzoic acid backbone substituted with a cyano group. This arrangement of functional groups provides a unique platform for chemical modification to explore structure-activity relationships.

A general and robust method for the synthesis of the core scaffold and its analogues involves a multi-step process that can be adapted to generate a diverse library of derivatives. A representative synthetic pathway, inspired by the synthesis of structurally related compounds such as 3-cyano-4-methylbenzenesulfonamide, is outlined below. The synthesis typically begins with a readily available starting material, such as a substituted toluene derivative, and proceeds through key steps of nitration, reduction of the nitro group to an amine, and a Sandmeyer reaction to introduce the cyano group.

General Synthetic Workflow

The synthesis of substituted aminocyanobenzoates can be conceptualized in the following workflow:

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a Substituted Ethyl 4-amino-3-(methylthiomethyl)benzoate

This protocol describes the synthesis of a substituted aminobenzoate ester, a key intermediate for further derivatization.

Materials:

-

Ethyl 4-aminobenzoate (Benzocaine)

-

Acetonitrile

-

Dichloromethane

-

tert-Butyl hypochlorite

-

Dimethyl sulfide

-

Triethylamine

-

Absolute ethanol

-

W-2 Raney nickel

Procedure: [1]

-

Preparation of Ethyl 4-amino-3-(methylthiomethyl)benzoate:

-

In a three-necked round-bottomed flask fitted with a mechanical stirrer, condenser, and dropping funnel, dissolve ethyl 4-aminobenzoate (0.1000 mole) in acetonitrile (300 ml) and dichloromethane (100 ml).[1]

-

Cool the mixture to between -40°C and -50°C using a dry-ice bath.[1]

-

Add a solution of tert-butyl hypochlorite (0.1000 mole) in dichloromethane (25 ml) dropwise over 15 minutes, maintaining the temperature below -40°C.[1]

-

Stir for an additional 5 minutes, then add dimethyl sulfide (0.34 mole) at a rate that keeps the temperature below -30°C.[1]

-

A white precipitate will form. Stir the slurry at -50°C to -40°C for 4 hours.[1]

-

Add triethylamine (0.18 mole) dropwise, which will initially cause the solution to become clear, then cloudy. Stir at -50°C to -40°C for 1 hour.[1]

-

Replace the cooling bath with a steam bath and reflux the mixture for 16 hours.[1]

-

Work-up: Dissolve the dark residue in a mixture of water (200 ml), dichloromethane (200 ml), and triethylamine (20 ml). Separate the aqueous phase and wash with dichloromethane. Combine the organic phases, wash with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure.[1]

-

Recrystallize the resulting solid from absolute ethanol to yield ethyl 4-amino-3-(methylthiomethyl)benzoate.[1]

-

-

Desulfurization to Ethyl 4-amino-3-methylbenzoate:

-

In a flask, combine ethyl 4-amino-3-(methylthiomethyl)benzoate (0.05000 mole), absolute ethanol (300 ml), and W-2 Raney nickel (approx. 50 g).[1]

-

Stir the reaction mixture at 25°C for one hour.[1]

-

Decant the ethanolic solution from the catalyst. Wash the catalyst with absolute ethanol and dichloromethane.[1]

-

Combine the organic solutions and concentrate on a rotary evaporator to obtain the solid product.[1]

-

Biological Activities and Mechanisms of Action

Derivatives of the this compound core have demonstrated a wide range of biological activities, primarily as enzyme inhibitors with potential applications in oncology and infectious diseases.

Anticancer Activity

A significant area of investigation for aminobenzoate derivatives is their potential as protein kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Derivatives of 4-amino-3-chlorobenzoate have been synthesized and identified as inhibitors of EGFR tyrosine kinase. These compounds have been shown to induce cytotoxicity in cancer cell lines.[2]

-

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition: Novel 4-methylbenzamide derivatives containing substituted purines have shown inhibitory activity against PDGFRα and PDGFRβ.[3]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

A key signaling pathway often targeted by kinase inhibitors is the RAF/MEK/ERK pathway, which plays a central role in cell proliferation, differentiation, and survival.

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of aminobenzoate derivatives.[4][5]

Certain 4-amino-3-chlorobenzoate derivatives have been shown to induce apoptosis in cancer cells by targeting EGFR and activating the extrinsic apoptotic pathway, which involves the activation of caspase-3 and caspase-8.[2]

Caption: The extrinsic apoptosis pathway activated by certain aminobenzoate derivatives.[6][7][8][9][10]

Inhibition of Glutathione-Related Enzymes

Derivatives of methyl 4-aminobenzoate have been investigated for their inhibitory effects on glutathione reductase (GR) and glutathione S-transferase (GST), enzymes crucial for cellular defense against oxidative stress and xenobiotics.[11]

Quantitative Data

The following tables summarize the biological activity of various aminobenzoate derivatives.

Table 1: Anticancer Activity of 4-Methylbenzamide Derivatives [3]

| Compound | Target Cell Line | IC₅₀ (µM) |

| 7 | K562 (Chronic Myelogenous Leukemia) | 2.27 |

| HL-60 (Promyelocytic Leukemia) | 1.42 | |

| OKP-GS (Renal Cell Carcinoma) | 4.56 | |

| 10 | K562 (Chronic Myelogenous Leukemia) | 2.53 |

| HL-60 (Promyelocytic Leukemia) | 1.52 | |

| OKP-GS (Renal Cell Carcinoma) | 24.77 |

Table 2: Inhibition of Glutathione-Related Enzymes by Methyl 4-Aminobenzoate Derivatives [11]

| Compound | Enzyme | Kᵢ (µM) |

| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | 0.325 ± 0.012 |

| Methyl 4-amino-2-nitrobenzoate | Glutathione S-transferase (GST) | 92.41 ± 22.26 |

Experimental Protocols: Biological Assays

General Workflow for Enzyme Inhibition Screening

Caption: General experimental workflow for enzyme inhibition assays.

Detailed Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to measure the activity of EGFR kinase and the inhibitory potential of test compounds.[12]

Materials:

-

Recombinant human EGFR kinase

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well low-volume plates

Procedure: [12]

-

Reagent Preparation:

-

Prepare Tyrosine Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT).

-

Dilute the EGFR enzyme, substrate, and ATP in the kinase buffer to the desired concentrations.

-

Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.

-

-

Kinase Reaction:

-

Add 1 µl of the test compound dilution or 5% DMSO (vehicle control) to the wells of a 384-well plate.[12]

-

Add 2 µl of the diluted EGFR enzyme solution to each well.[12]

-

Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.[12]

-

Incubate the reaction for 60 minutes at room temperature.[12]

-

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]

-

Incubate for 40 minutes at room temperature.[12]

-

Add 10 µl of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.[12]

-

Incubate for 30 minutes at room temperature.[12]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated controls.

-

Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant inhibitory activity against key enzymes implicated in cancer and other diseases. The synthetic accessibility and the potential for diverse chemical modifications make this class of compounds an attractive area for further research and drug development. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the full therapeutic potential of these versatile molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

The Versatile Scaffold: Unlocking the Potential of Methyl 4-amino-3-cyanobenzoate in Medicinal Chemistry

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 4-amino-3-cyanobenzoate, a substituted anthranilate derivative, is emerging as a compelling scaffold in medicinal chemistry. Its unique trifunctional nature, featuring an amino group, a cyano moiety, and a methyl ester, provides a versatile platform for the synthesis of diverse molecular architectures with significant therapeutic potential. This technical guide explores the current understanding and potential applications of this compound in drug discovery, with a focus on its role in the development of enzyme inhibitors for various disease indications. While direct and extensive research on this compound is still growing, this document draws upon data from structurally related analogs to highlight its promise and provide a roadmap for future investigation.

Core Attributes and Synthetic Versatility

The chemical structure of this compound offers three key points for chemical modification. The aromatic amino group is a prime site for N-acylation, sulfonylation, and the introduction of various pharmacophores. The cyano group can be transformed into other functional groups or utilized for its electronic properties. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid, amidation, or other ester modifications. This synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of derivative compounds.

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, this compound holds promise as a core scaffold for the development of inhibitors targeting a range of enzymes implicated in disease.

Kinase Inhibition in Oncology

Substituted aminobenzoic acid derivatives are well-established pharmacophores in the design of kinase inhibitors. These agents often target the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. The 4-amino-3-substituted benzoate scaffold, analogous to this compound, is a key component of multi-kinase inhibitors like Sorafenib. The amino group can form critical hydrogen bonds with the kinase hinge region, while the substituents at the 3-position can be modified to achieve selectivity and potency against various kinase targets, including those involved in angiogenesis and tumor cell proliferation such as VEGFR and RAF kinases.

PARP Inhibition for Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. The nicotinamide-binding domain of PARP enzymes can be targeted by small molecules that mimic the nicotinamide moiety of NAD+. The aminobenzoate scaffold can serve as a foundational element for the design of novel PARP inhibitors. The cyano group, in particular, can be explored for its potential to interact with key residues in the PARP active site.

Antiviral Drug Discovery

Recent research has highlighted the potential of a derivative of this compound as an inhibitor of HIV-1 replication. A study on methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate demonstrated its dose-dependent antiviral activity.[1] This finding suggests that the this compound core can be elaborated to generate novel antiviral agents, potentially with mechanisms of action distinct from existing drug classes.[1]

Targeting Glutathione-Related Enzymes

Derivatives of methyl 4-aminobenzoate have been investigated as inhibitors of glutathione reductase (GR) and glutathione S-transferase (GST), enzymes critical for cellular detoxification and antioxidant defense.[2] Dysregulation of these enzymes is implicated in various diseases, including cancer. The aminobenzoate scaffold provides a starting point for developing modulators of these important enzymatic systems.

Quantitative Data on Related Scaffolds

The following tables summarize the in vitro inhibitory activities of representative compounds that share a core structural motif with this compound. This data is essential for understanding the potential potency and selectivity of compounds derived from this scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Sorafenib

| Kinase Target | IC50 (nM) |

| Raf-1 | 6 |

| B-Raf (wild-type) | 22 |

| B-Raf (V600E) | 38 |

| VEGFR-2 | 90 |

| PDGFR-β | 57 |

| c-Kit | 68 |

Data derived from studies on Sorafenib, which features a related 4-amino-3-substituted core structure.

Table 2: Proliferative IC50 Values for Sorafenib in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 |

| HepG2 | Hepatocellular Carcinoma | 4.5 - 6.0 |

| HuH-7 | Hepatocellular Carcinoma | 5.8 |

Data derived from studies on Sorafenib.

Table 3: In Vitro Enzyme Inhibition by Methyl 4-aminobenzoate Derivatives

| Compound | Target Enzyme | Ki (µM) |

| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | 0.325 ± 0.012 |

| Methyl 4-amino-2-nitrobenzoate | Glutathione S-transferase (GST) | 92.41 ± 22.26 |

Data from a study on methyl 4-aminobenzoate derivatives targeting glutathione-related enzymes.[2]

Experimental Protocols

The following are representative experimental protocols for the synthesis and modification of aminobenzoate scaffolds, which can be adapted for this compound.

Protocol 1: General Synthesis of Methyl 4-amino-3-substituted-benzoates

This protocol describes a general method for the synthesis of methyl 4-aminobenzoates with various substitutions at the 3-position, which can be adapted for the synthesis of the target compound.

Materials:

-

4-Aminobenzoic acid

-

N-halosuccinimide (e.g., N-bromosuccinimide for bromination)

-

Methanol

-

Concentrated Sulfuric Acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Halogenation: In a suitable solvent, dissolve 4-aminobenzoic acid. Add the N-halosuccinimide (1.1 eq.) portion-wise at room temperature. Monitor the reaction by TLC until completion.

-

Work-up: Quench the reaction mixture with water and extract with an organic solvent like dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Esterification: Dissolve the crude 4-amino-3-halobenzoic acid in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4-6 hours.

-

Work-up and Purification: Remove the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography to yield the methyl 4-amino-3-halobenzoate.[3]

Protocol 2: N-Acylation of a 4-Aminobenzoate Scaffold

This protocol outlines a general procedure for the N-acylation of the amino group, a key step in the derivatization of the this compound scaffold.[4]

Materials:

-

This compound (or related aminobenzoate)

-

Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve the aminobenzoate (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acid chloride or anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-acylated product.

Visualizing the Potential: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the medicinal chemistry applications of the this compound scaffold.

References

- 1. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Navigating the Physicochemical Landscape of Methyl 4-amino-3-cyanobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Methyl 4-amino-3-cyanobenzoate is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological screening. This technical guide outlines the essential data and experimental procedures required to characterize these critical physicochemical properties.

Physicochemical Properties of this compound and Analogs

While specific data for this compound is scarce, the properties of structurally related analogs can provide valuable preliminary insights.

Table 1: Physicochemical Data of this compound Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound (Target) | N/A | C₉H₈N₂O₂ | 176.17 | Not Available | Not Available |

| Methyl 4-amino-2-cyanobenzoate[1] | 1628431-65-1 | C₉H₈N₂O₂ | 176.17 | Not Available | Not Available |

| Methyl 4-cyanobenzoate | 1129-35-7 | C₉H₇NO₂ | 161.16 | 65-67 | 142-144 (at 12 mmHg) |

| Methyl 4-aminobenzoate[2][3] | 619-45-4 | C₈H₉NO₂ | 151.16 | 110-114 | Not Available |

| Methyl 4-amino-3-methylbenzoate[4] | 18595-14-7 | C₉H₁₁NO₂ | 165.19 | Not Available | Not Available |

| Methyl 4-amino-3-iodobenzoate[5] | 19718-49-1 | C₈H₈INO₂ | 277.06 | 86-91 | Not Available |

| Methyl 4-amino-3-nitrobenzoate[6] | 3987-94-6 | C₈H₈N₂O₄ | 196.16 | Not Available | Not Available |

Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption, distribution, and formulation development. The presence of both a polar amino group and a relatively nonpolar cyanobenzyl moiety suggests that the solubility of this compound will be dependent on the solvent's polarity.

Table 2: Qualitative Solubility of Related Compounds

| Compound Name | Water | Alcohol (e.g., Ethanol, Methanol) | Ether | Chloroform |

| Methyl 4-aminobenzoate[2][3] | Slightly soluble | Soluble | Soluble | Not Available |

| Methyl 3-amino-4-methylbenzoate[7] | Not Available | Slightly Soluble | Not Available | Slightly Soluble |

| Methyl 3-cyanobenzoate[8] | Not Available | Slightly Soluble | Not Available | Slightly Soluble |

Stability Profile

Understanding the chemical stability of this compound is essential to ensure its integrity during storage, handling, and application. Potential degradation pathways include hydrolysis of the ester functionality, oxidation of the amino group, and reactions involving the cyano group.

Table 3: Stability and Reactivity of a Structurally Similar Compound (Methyl 3-amino-4-methylbenzoate) [7]

| Parameter | Description |

| Chemical Stability | Stable under normal, recommended storage conditions. |

| Conditions to Avoid | Exposure to air, excess heat, dust formation, direct sunlight, and incompatible materials. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |

| Hazardous Decomposition Products | Upon combustion, may produce Carbon monoxide (CO), Carbon dioxide (CO₂), and Nitrogen oxides (NOx). |

| Sensitivity | Noted to be air-sensitive. |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of a compound like this compound.

Solubility Determination

5.1.1. Qualitative Solubility Testing

This simple test provides a quick assessment of solubility in various solvents.

-

Procedure:

-

Add approximately 1-2 mg of the compound to a small test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, DMSO) in portions.

-

Agitate the mixture vigorously after each addition.

-

Observe and record whether the compound dissolves completely.

-

Categorize the solubility as freely soluble, soluble, sparingly soluble, slightly soluble, or insoluble based on visual inspection.

-

5.1.2. Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Caption: Workflow for Quantitative Solubility Determination.

Stability Assessment

5.2.1. Forced Degradation Studies

Forced degradation studies are conducted under stressed conditions to identify potential degradation products and pathways.

-

Procedure:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions to various stress conditions in parallel with a control sample stored under normal conditions. Stress conditions typically include:

-

Acidic: 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Basic: 0.1 N NaOH at an elevated temperature (e.g., 60 °C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Elevated temperature (e.g., 80 °C) in the dark.

-

Photolytic: Exposure to UV and visible light (ICH Q1B guidelines).

-

-

At specified time points, withdraw samples and quench the degradation reaction if necessary.

-

Analyze the samples using a stability-indicating analytical method (typically HPLC with a photodiode array detector) to separate and quantify the parent compound and any degradation products.

-

Characterize the structure of significant degradation products using techniques like LC-MS.

-

References

- 1. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]

- 4. Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

A Theoretical and Spectroscopic Guide to the Molecular Structure of Methyl 4-amino-3-cyanobenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive theoretical framework for the analysis of Methyl 4-amino-3-cyanobenzoate, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical studies on this specific compound, this guide outlines the established computational and spectroscopic methodologies that are critical for its characterization. It presents a prospective analysis, detailing the expected outcomes from theoretical calculations such as Density Functional Theory (DFT) and provides standardized protocols for experimental verification through spectroscopic techniques. The objective is to equip researchers with the necessary theoretical and practical groundwork to investigate the structural, electronic, and vibrational properties of this compound.

Introduction

This compound (C₉H₈N₂O₂) is an aromatic compound featuring three key functional groups: an amino group (-NH₂), a cyano group (-C≡N), and a methyl ester group (-COOCH₃) attached to a benzene ring.[1] The relative positions of these substituents significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, making it a valuable scaffold for the development of novel therapeutic agents and functional organic materials.

Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for predicting molecular properties such as geometry, vibrational frequencies, and electronic spectra.[2][3] These computational insights, when coupled with experimental data from techniques like NMR, FTIR, and Mass Spectrometry, provide a holistic understanding of the molecule's behavior. This guide details the workflows and expected data for a thorough investigation of this compound.

Molecular Structure and Properties

The foundational information for this compound is available through public chemical databases. A summary of its key identifiers and predicted properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [4] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)C1=CC(=C(C=C1)N)C#N | [1] |

| InChI Key | QSPXZVQTLYMWEU-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.4 | [1] |

Theoretical Computational Studies

A robust theoretical investigation of this compound would involve quantum chemical calculations to determine its optimized geometry, electronic structure, and vibrational modes. Density Functional Theory (DFT) is a widely used method for such studies on organic molecules due to its balance of accuracy and computational cost.[2][3]

Computational Methodology

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice for organic molecules.[3]

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set to provide a good description of the electronic structure.

-

Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Molecular Orbital Analysis: To determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and reactivity.

-

Predicted Geometrical Parameters

While experimental crystallographic data for this compound is not available, theoretical calculations can predict key structural parameters. The following table presents hypothetical optimized bond lengths and angles derived from DFT calculations, based on expected values for similar structures.

| Parameter | Predicted Value (Å or °) | Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | Bond Angles (°) | ||

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 119 - 121 |

| C-N (amino) | ~1.37 | C-C-NH₂ | ~120 |

| C-C (cyano) | ~1.44 | C-C-CN | ~120 |

| C≡N (cyano) | ~1.16 | C-C≡N | ~179 |

| C-C (ester) | ~1.50 | C-C=O | ~124 |

| C=O (ester) | ~1.21 | O=C-O | ~125 |

| C-O (ester) | ~1.35 | C-O-CH₃ | ~116 |

Predicted Vibrational Frequencies (FTIR)

Theoretical frequency calculations can predict the major absorption bands in the infrared spectrum, aiding in the experimental characterization of the molecule.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric) | Amino (-NH₂) | ~3500 |

| N-H Stretch (symmetric) | Amino (-NH₂) | ~3400 |

| C-H Stretch (aromatic) | Benzene Ring | 3100 - 3000 |

| C-H Stretch (methyl) | Methyl Ester (-OCH₃) | 3000 - 2850 |

| C≡N Stretch | Cyano (-C≡N) | ~2230 |

| C=O Stretch | Methyl Ester (-C=O) | ~1720 |

| C=C Stretch (aromatic) | Benzene Ring | 1600 - 1450 |

| C-O Stretch | Methyl Ester (-C-O) | ~1280 |

| C-N Stretch | Aromatic Amine | ~1250 |

Experimental Characterization Protocols

Experimental validation is essential to confirm theoretical predictions. This section outlines standard protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Esterification of 4-amino-3-cyanobenzoic acid

A plausible synthesis route is the Fischer esterification of the corresponding carboxylic acid.

-

Reaction Setup: Suspend 4-amino-3-cyanobenzoic acid in an excess of methanol (CH₃OH).

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, H₂SO₄) to the mixture.

-

Heating: Reflux the mixture with stirring for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Workup: After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by silica gel column chromatography.

Spectroscopic Analysis Protocols

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

-

Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

-

-

FTIR Spectroscopy (KBr Pellet Method):

-

Grinding: Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, uniform powder is formed.[5]

-

Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, translucent pellet.[5]

-

Spectrum Acquisition: Place the pellet in the FTIR spectrometer's sample holder and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[5]

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[5]

-

Analysis: The analysis will provide the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺), confirming the molecular weight of the compound.

-

Conclusion

This whitepaper has outlined a comprehensive theoretical and experimental framework for the structural characterization of this compound. By employing DFT calculations, researchers can gain significant a priori insights into the molecule's geometry, electronic properties, and vibrational spectra. These computational predictions serve as a powerful guide for the interpretation of experimental data obtained from NMR, FTIR, and mass spectrometry. The detailed protocols provided herein offer a standardized approach for the synthesis and analysis of this compound, facilitating further research into its potential applications in drug discovery and materials science.

References

- 1. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 2. Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent | Mediterranean Journal of Chemistry [medjchem.com]

- 3. Design, spectroscopic analysis, DFT calculations, adsorption evaluation, molecular docking, comprehensive in silico and in vitro bioactivity studies of thiocarbohydrazide grafted dialdehyde cellulose nanobiosorbent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 4-amino-3-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of valuable heterocyclic compounds, primarily focusing on quinazoline derivatives, utilizing Methyl 4-amino-3-cyanobenzoate as a key starting material. The ortho-amino-nitrile functionality of this precursor makes it an excellent candidate for the construction of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and drug discovery.

Synthesis of Quinazoline Derivatives

The reaction of ortho-amino-benzonitriles with reagents providing a one-carbon unit is a classical and efficient method for the synthesis of quinazolines. In the case of this compound, this reaction leads to the formation of substituted quinazoline-4-amines or quinazolin-4-ones, which are privileged structures in numerous biologically active compounds.

Logical Workflow for Quinazoline Synthesis

Caption: Workflow for the synthesis of quinazolines.

Experimental Protocol: Synthesis of Methyl 2,4-diaminoquinazoline-7-carboxylate

This protocol describes the synthesis of a quinazoline derivative from this compound using guanidine as the one-carbon synthon.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Reflux condenser and heating mantle

-

Standard glassware for reaction and workup

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup

Procedure:

-

Preparation of Sodium Guanidinate Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add guanidine hydrochloride (1.1 equivalents) portion-wise with stirring. Stir the resulting suspension at room temperature for 30 minutes to form sodium guanidinate.

-

Reaction Setup: To the freshly prepared sodium guanidinate suspension, add this compound (1.0 equivalent).

-

Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 4-8 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until a precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol and then with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel to afford the pure Methyl 2,4-diaminoquinazoline-7-carboxylate.

Quantitative Data Summary

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl 2,4-diaminoquinazoline-7-carboxylate | Guanidine HCl, NaOEt | Ethanol | 78 | 6 | 85-95 |

| Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate | Formamide | N/A (neat) | 150-160 | 4 | 70-80 |